molecular formula C6H5BrO2S B1314318 Methyl 4-bromothiophene-2-carboxylate CAS No. 62224-16-2

Methyl 4-bromothiophene-2-carboxylate

Cat. No. B1314318
Key on ui cas rn: 62224-16-2
M. Wt: 221.07 g/mol
InChI Key: HPZXLAIWCQLSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700655B2

Procedure details

A mixture of 4-bromothiophene-2-carboxylic acid methyl ester (500 mg, 2.1 mmol), sodium hydroxide (261 mg, 6.3 mmol) in a mixed solvent of methanol/water (2.5 mL+2.5 mL) was refluxed for 2 hours. After the reaction mixture was cooled to room temperature, 2N hydrochloric acid was added to adjust pH to 1, and it was diluted with ethyl acetate. After the ethyl acetate layer was washed successively with water and brine, dried over anhydrous sodium sulfate, the solvent was evaporated under reduced pressure to give the title compound (326 mg, 69.4%) as a red brown powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69.4%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([Br:10])[CH:9]=1)=[O:4].[OH-:11].[Na+].CO.O.Cl>C(OCC)(=O)C>[Br:10][C:8]1[C:9]([OH:11])=[C:5]([C:3]([OH:2])=[O:4])[S:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C=1SC=C(C1)Br
Name
Quantity
261 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
WASH
Type
WASH
Details
After the ethyl acetate layer was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(SC1)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 326 mg
YIELD: PERCENTYIELD 69.4%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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